An In-depth Technical Guide to 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride
An In-depth Technical Guide to 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride (CAS Number: 1380006-36-9), a specialty chemical with significant potential in pharmaceutical and synthetic chemistry. Due to the limited volume of published research specifically on this compound, this guide synthesizes available data with established principles of organic synthesis and medicinal chemistry for analogous structures. We will explore its chemical identity, physicochemical properties, and safety considerations. Furthermore, this document proposes plausible synthetic routes and discusses potential research applications, positioning this molecule as a valuable building block for drug discovery and development.
Introduction: A Building Block of Untapped Potential
2-Amino-3-thien-2-ylpropan-1-OL hydrochloride is a bifunctional organic molecule featuring a thiophene ring, a primary amine, and a primary alcohol. This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric relationship with the phenyl group but with distinct electronic and metabolic properties.[1][2][3] The amino alcohol backbone is also a critical structural motif in a wide array of pharmaceuticals, contributing to target binding and pharmacokinetic profiles.[4][5][6]
While this specific hydrochloride salt is commercially available, it remains a largely uncharacterized compound in peer-reviewed literature. This guide, therefore, serves as a forward-looking technical resource, bridging the existing information gap by leveraging data from structurally related compounds to illuminate its potential.
Chemical Identity and Physicochemical Properties
A summary of the known properties of 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride is presented in Table 1. This data is primarily compiled from commercial supplier technical data sheets.
| Property | Value | Source(s) |
| CAS Number | 1380006-36-9 | [7] |
| Molecular Formula | C₇H₁₂ClNOS | [7] |
| Molecular Weight | 193.7 g/mol | [7] |
| Synonyms | 2-amino-3-(2-thienyl)-1-propanol hydrochloride | |
| Physical Form | Powder/Solid | [8] |
| Purity | ≥97% | [7][8] |
| InChI Key | IXBWOZRAYPRNAJ-UHFFFAOYSA-N | [8] |
| SMILES | OCC(N)CC1=CC=CS1.[H]Cl | [7] |
| Storage | Room temperature, keep dry and cool | [8] |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. The following information is derived from available safety data sheets (SDS).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources also include H302 (Harmful if swallowed).[8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are required. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.[8]
Proposed Synthetic Strategies
Strategy 1: Reductive Amination of a Hydroxy Ketone
This strategy involves the synthesis of a 1-hydroxy-3-(thiophen-2-yl)propan-2-one intermediate followed by reductive amination.
Caption: Proposed synthesis via reductive amination.
Experimental Protocol (Hypothetical):
-
Synthesis of 1-Hydroxy-3-(thiophen-2-yl)propan-2-one: Thiophene-2-carbaldehyde is subjected to an aldol condensation with a suitable protected hydroxyacetone equivalent, followed by deprotection to yield the α-hydroxy ketone.
-
Reductive Amination: The intermediate ketone is dissolved in a suitable solvent such as methanol. An excess of ammonia is introduced, followed by the addition of a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt.
Strategy 2: Reduction of an α-Amino Acid Ester
This approach starts with the corresponding α-amino acid, which can be synthesized via various methods.
Caption: Proposed synthesis via amino acid reduction.
Experimental Protocol (Hypothetical):
-
Esterification: 2-Amino-3-(thiophen-2-yl)propanoic acid (which can be synthesized through methods like the Strecker synthesis or from a suitable thiophene starting material) is esterified, for example, by refluxing in methanol with a catalytic amount of thionyl chloride.
-
Reduction: The resulting amino ester is then reduced to the corresponding amino alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) would be effective. The reaction is typically performed at low temperatures and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to precipitate the aluminum salts. The organic layer is separated, dried, and concentrated. The crude amino alcohol is then purified.
-
Salt Formation: The final product is converted to its hydrochloride salt as described in Strategy 1.
Potential Research Applications
The structural motifs present in 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride suggest its utility as a scaffold or intermediate in several areas of drug discovery.
-
Antidepressant and CNS-active Agents: The structurally related compound, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is a key intermediate in the synthesis of the antidepressant duloxetine.[12] This suggests that our target compound could serve as a precursor for novel serotonin-norepinephrine reuptake inhibitors (SNRIs) or other centrally acting agents.
-
Antimicrobial and Antifungal Agents: The thiophene ring is a component of various antimicrobial and antifungal drugs.[2][3] The amino alcohol functionality can be further derivatized to explore new chemical space for agents that combat resistant strains of bacteria and fungi.
-
Anti-inflammatory Agents: Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring.[1][2] This compound could be used to synthesize novel anti-inflammatory candidates.
-
Antimalarial Drugs: Aryl amino alcohol derivatives have shown promise as antimalarial agents.[9][13] The thiophene ring can act as the aryl moiety in the design of new compounds to be tested against Plasmodium falciparum.
-
Chiral Ligands in Asymmetric Synthesis: Chiral amino alcohols are privileged structures used as ligands in asymmetric catalysis.[14][15] If resolved into its enantiomers, 2-Amino-3-thien-2-ylpropan-1-OL could be a valuable ligand for a variety of metal-catalyzed asymmetric transformations.
Conclusion and Future Directions
2-Amino-3-thien-2-ylpropan-1-OL hydrochloride is a promising but under-explored chemical entity. While direct experimental data is scarce, its structural features strongly suggest its potential as a versatile building block in synthetic and medicinal chemistry. The proposed synthetic routes, based on well-established chemical transformations, offer a starting point for its laboratory-scale preparation.
Future research should focus on the development and optimization of a reliable synthetic protocol for this compound. Furthermore, resolution of the racemic mixture into its individual enantiomers would significantly broaden its applicability, particularly in the synthesis of chiral drugs and as a ligand in asymmetric catalysis. Subsequent derivatization and biological screening of new compounds synthesized from this precursor are warranted to fully explore its potential in drug discovery.
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